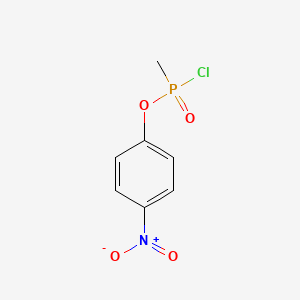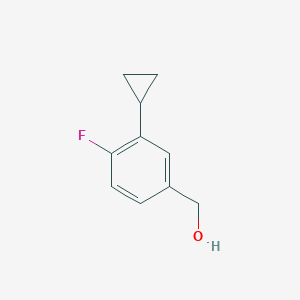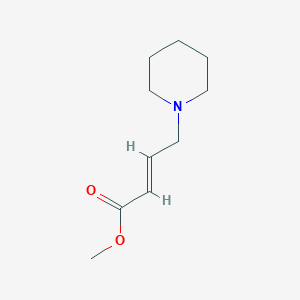
4-Nitrophenyl methylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl methylphosphonochloridate is an organophosphorus compound that contains a nitrophenyl group, a methyl group, and a phosphonochloridate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl methylphosphonochloridate typically involves the reaction of 4-nitrophenol with methylphosphonochloridate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl methylphosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrophenol and methylphosphonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Sodium borohydride, hydrogen gas with a palladium catalyst, or other reducing agents.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates.
Reduction Reactions: Products include 4-aminophenyl methylphosphonochloridate.
Hydrolysis: Products include 4-nitrophenol and methylphosphonic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl methylphosphonochloridate has several scientific research applications:
Organic Synthesis:
Catalysis: It serves as a precursor for the synthesis of catalysts used in various chemical reactions.
Biological Studies: The compound is used in studies related to enzyme inhibition and the development of enzyme inhibitors.
Material Science: It is employed in the synthesis of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl methylphosphonochloridate involves the interaction of its reactive phosphonochloridate group with nucleophiles. This interaction leads to the formation of covalent bonds with the nucleophiles, resulting in the substitution of the chlorine atom. The nitro group in the 4-nitrophenyl moiety can also participate in redox reactions, undergoing reduction to form an amino group.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl phosphate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl chloroformate
Comparison
4-Nitrophenyl methylphosphonochloridate is unique due to the presence of the phosphonochloridate group, which imparts distinct reactivity compared to other 4-nitrophenyl derivatives For example, 4-nitrophenyl phosphate is commonly used as a substrate in enzymatic assays, while 4-nitrophenyl acetate is used in studies of esterases
Propiedades
Número CAS |
36459-53-7 |
|---|---|
Fórmula molecular |
C7H7ClNO4P |
Peso molecular |
235.56 g/mol |
Nombre IUPAC |
1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3 |
Clave InChI |
LQDFMRDJFIGNIE-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















